molecular formula C7H9FN2 B1443420 6-fluoro-N,N-dimethylpyridin-2-amine CAS No. 909187-41-3

6-fluoro-N,N-dimethylpyridin-2-amine

Cat. No. B1443420
CAS RN: 909187-41-3
M. Wt: 140.16 g/mol
InChI Key: USAJMRIOONMYNR-UHFFFAOYSA-N
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Description

6-fluoro-N,N-dimethylpyridin-2-amine, also known as N-(6-fluoro-2-pyridinyl)-N,N-dimethylamine, is a chemical compound with the molecular formula C₇H₉FN₂ . It has a molecular weight of 140.16 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9FN2/c1-10(2)7-5-3-4-6(8)9-7/h3-5H,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 140.16 .

Scientific Research Applications

Synthesis of Guanine Derivatives

6-fluoro-N,N-dimethylpyridin-2-amine, as part of the dimethylpyridin-4-ylamine (DMAP) family, has been used in the synthesis of O6-substituted guanine derivatives, which are important in nucleic acid chemistry. DMAP-catalyzed reactions have enabled the creation of fluorinated O6-substituted guanine derivatives, which were difficult to obtain via other methods. This showcases its role in advancing nucleic acid derivative synthesis (Schirrmacher et al., 2002).

Nucleophilic Substitution Reactions

The compound has been involved in studies exploring nucleophilic attacks on carbon–carbon double bonds. This research is significant in organic chemistry, as it explores the reactivity and mechanisms involved in complex organic reactions (Rappoport & Ta-Shma, 1971).

Development of Asymmetrical Ligands

In inorganic chemistry, derivatives of this compound have been used to create asymmetrical ligands for metal complexes. This is crucial for understanding and developing metal-ligand interactions, which have applications in catalysis and material science (Benhamou et al., 2011).

Radiopharmaceutical Development

A related compound, Fluorine-18-labelled 6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine, has been developed as a novel radiopharmaceutical for PET imaging of neurofibrillary tangles in the human brain. This is significant in the diagnosis and study of neurodegenerative diseases (Collier et al., 2017).

Amination Reactions

Research has also focused on catalyst-free amination reactions involving 2-fluoropyridine and 2-fluoro-5-halopyridines with adamantane amines, demonstrating the versatility of fluoro-pyridines in organic synthesis (Abel et al., 2015).

Photoredox Reactions

Studies on photoredox-controlled mono- and di-multifluoroarylation of C(sp3 )-H bonds with aryl fluorides have utilized related fluoro-pyridine compounds. This area is crucial for developing new synthetic methods in organic chemistry (Xie et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed or inhaled, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing the compound, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

6-fluoro-N,N-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c1-10(2)7-5-3-4-6(8)9-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAJMRIOONMYNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Dimethylamine hydrochloride (19.0 g, 91.2 mmol) was added to a suspension of 2,6-difluoropyridine (10.0 g, 86.9 mmol) and potassium carbonate (24.4 g, 177 mmol) in acetonitrile (100 mL). The suspension was stirred at reflux for 2 h before cooling to room temperature and filtering through a pad of celite, washing the filter cake with acetonitrile (500 mL). The filtrate was concentrated in vacuo to product desired product (11.3 g, 93% yield) as an orange oil. 1H NMR (CDCl3, 600 MHz) 5=7.33-7.66 (m, 1 H) 6.28 (dd, J=8.22, 2.35 Hz, 1 H) 6.09 (dd, J=7.63, 2.35 Hz, 1 H) 3.07 (s, 6 H); MS (FID)=140.0 (M)+.
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93%

Synthesis routes and methods II

Procedure details

In a microwave tube was placed 2,6-difluoropyridine (0.500 mL, 5.47 mmol), dimethylamine, (2.0 M solution in THF, 4.11 mL, 8.21 mmol). The mixture was heated at 150° C. for 20 min. Water was added and the mixture was extracted with ethyl acetate (3×). The combined organic layers were dried over anhydrous sodium sulfate, filtered and concentrated to give 536 mg of a crude yellow oil, which was purified by column chromatography (3/1 Hex/ethyl acetate) to give 500 mg of 6-fluoro-N,N-dimethylpyridin-2-amine as a light yellow oil. To a solution of diisopropylamine (0.15 mL, 1.1 mmol) in 2 mL of THF at 0° C. was added butyllithium (1.6 M in hexane, 0.69 mL, 1.1 mmol). The reaction stirred for 30 minutes and was then cooled to 60° C. at which time 6-fluoro-N,N-dimethylpyridin-2-amine (0.124 g, 0.88 mmol) was added in 1 mL of THF. The reaction stirred at −60° C. for 45 min. Then triisopropyl borate (0.25 mL, 1.1 mmol) was added and the reaction was allowed to stir for 1 h at 23° C. Ammonium chloride (sat.) was added and the mixture was extracted with ethyl acetate (3×). The combined organic layers were dried over anhydrous sodium sulfate, filtered and concentrated to give 136 mg of a brown oil, which was purified by column chromatography (3/1 hexanes/ethyl acetate to 1/1 EtOAc/hexanes) to give 46 mg of a white solid. ES+=185.1 (M+H)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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